4-Cyanobenzenesulfonyl fluoride

Description

The exact mass of the compound 4-Cyanobenzene-1-sulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyanobenzenesulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanobenzenesulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

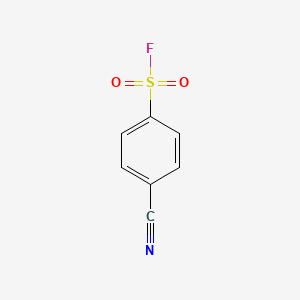

Structure

3D Structure

Properties

IUPAC Name |

4-cyanobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZXWWMBQGHLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33719-37-8 | |

| Record name | 4-cyanobenzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyanobenzenesulfonyl fluoride CAS number 33719-37-8

An In-Depth Technical Guide to 4-Cyanobenzenesulfonyl Fluoride (CAS: 33719-37-8)

Authored by: A Senior Application Scientist

Introduction: The Rise of a Privileged Electrophile in Modern Chemistry

In the landscape of chemical biology and drug discovery, the search for molecular tools with a precise balance of stability and reactivity is paramount. Aryl sulfonyl fluorides have emerged as a class of "privileged warheads" that elegantly meet this challenge.[1][2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability to hydrolysis and thermolysis, yet maintain a tunable, selective reactivity towards nucleophiles.[1] This unique profile has positioned them at the forefront of covalent inhibitor design, chemical probe development, and the next generation of click chemistry.

This guide focuses on a particularly valuable member of this class: 4-Cyanobenzenesulfonyl fluoride (CBSF). The presence of the electron-withdrawing nitrile group at the para-position significantly modulates the electrophilicity of the sulfur center, making CBSF a highly useful and versatile reagent. We will explore its fundamental properties, synthesis, reactivity, and key applications, providing researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this powerful molecule.

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application. 4-Cyanobenzenesulfonyl fluoride is a solid at room temperature, and its key identifiers and computed properties are summarized below.

Chemical Structure

Caption: 2D Structure of 4-Cyanobenzenesulfonyl Fluoride.

Data Summary Table

The following table consolidates key quantitative data for 4-Cyanobenzenesulfonyl fluoride.

| Property | Value | Source(s) |

| CAS Number | 33719-37-8 | [3][4] |

| Molecular Formula | C₇H₄FNO₂S | [3][4] |

| Molecular Weight | 185.18 g/mol | [3] |

| IUPAC Name | 4-cyanobenzenesulfonyl fluoride | [3] |

| Appearance | Solid | |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

| XLogP3 | 1.4 | [3] |

Section 2: Synthesis and Purification

While commercially available, understanding the synthesis of CBSF provides insight into potential impurities and alternative production strategies. Aryl sulfonyl fluorides are typically prepared from more common precursors like sulfonic acids or sulfonyl chlorides.

A common and effective laboratory-scale approach involves the deoxyfluorination of the corresponding sulfonic acid or, more frequently, the halide exchange from the more readily available 4-cyanobenzenesulfonyl chloride.

General Synthetic Workflow: Halide Exchange

The conversion from a sulfonyl chloride to a sulfonyl fluoride is a robust method that leverages the high stability of the S-F bond.

Caption: General workflow for CBSF synthesis via halide exchange.

Example Protocol: Synthesis from 4-Cyanobenzenesulfonyl Chloride

This protocol is a representative method adapted from general procedures for sulfonyl fluoride synthesis.

-

Preparation : To a stirred solution of 4-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous acetonitrile (10 mL/g), add spray-dried potassium fluoride (2.0-3.0 eq) and a phase-transfer catalyst such as 18-crown-6 (0.05 eq).

-

Reaction : Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS. The reaction typically proceeds to completion within 4-12 hours.

-

Workup : After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction : Redissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-cyanobenzenesulfonyl fluoride.

Section 3: Reactivity and Mechanistic Insights

The utility of CBSF stems from the reactivity of the sulfonyl fluoride moiety, which is enhanced by the para-cyano group. It acts as a stable yet competent electrophile, primarily undergoing nucleophilic substitution at the sulfur atom.

Covalent Modification of Proteins

A primary application of sulfonyl fluorides is in chemical biology as covalent probes to label nucleophilic amino acid residues.[5][6] Unlike electrophiles that are highly specific to cysteine, sulfonyl fluorides can react with a broader range of residues, including serine, threonine, tyrosine, lysine, and histidine, often in a context-dependent manner dictated by the local protein microenvironment.[2][6] This makes CBSF an invaluable tool for identifying and validating drug targets and mapping binding sites.

The electron-withdrawing cyano group increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl fluoride.

Caption: Generalized mechanism of protein labeling by CBSF.

Sulfonamide Synthesis via SuFEx Chemistry

The reaction between a sulfonyl fluoride and an amine to form a sulfonamide is a cornerstone of medicinal chemistry. This transformation is a key example of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by K. Barry Sharpless as a next-generation "click" reaction.[7][8] The high stability of the S-F bond, however, often necessitates harsh reaction conditions or a large excess of the amine.[9][10]

Recent advancements have demonstrated that Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can effectively activate the sulfonyl fluoride, enabling the reaction to proceed under much milder conditions with a broader range of substrates.[9][10]

Experimental Protocol: Lewis Acid-Mediated Sulfonamide Synthesis

This protocol describes a general procedure for the synthesis of N-benzyl-4-cyanobenzenesulfonamide from CBSF and benzylamine.

-

Setup : In an oven-dried vial equipped with a magnetic stir bar, combine 4-cyanobenzenesulfonyl fluoride (1.0 eq), calcium triflimide (10 mol%), and tert-amyl alcohol (0.2 M).

-

Reagent Addition : Add the primary or secondary amine (e.g., benzylamine, 1.2 eq) to the vial.

-

Reaction : Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Quenching : Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction : Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying : Combine the organic layers and wash with brine. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired sulfonamide.

Section 4: Safety and Handling

As a reactive electrophile, 4-Cyanobenzenesulfonyl fluoride must be handled with appropriate precautions. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[3]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. Work in a well-ventilated fume hood.[11][12]

-

Handling : Avoid inhalation of dust and contact with skin and eyes. Prevent moisture exposure, as it can lead to slow hydrolysis.[13]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and moisture.[13]

-

First Aid :

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13][14]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]

-

Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11][13]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Conclusion

4-Cyanobenzenesulfonyl fluoride is more than just a simple aromatic compound; it is a precision tool for the modern chemist. Its enhanced electrophilicity, coupled with the inherent stability of the sulfonyl fluoride group, provides a unique reagent for building complex molecular architectures and probing biological systems. From its role in the SuFEx click chemistry paradigm to its application as a versatile covalent warhead for drug discovery, CBSF offers a powerful platform for innovation. By understanding its properties, reactivity, and handling requirements, researchers can safely and effectively unlock its full potential.

References

- Narayana, S. T., & Suneetha, A. (2014). MECHANISMS OF ACTION OF FLUORIDE IN DENTAL CARIES. Annals and Essences of Dentistry.

-

ResearchGate. Catalyst‐free One‐Pot Synthesis of Sulfonyl Fluorides from Triazenes via Multicomponent Reaction. [Link]

-

Cury, J. A., & Tenuta, L. M. (2011). Mechanisms of action of fluoride for caries control. Monographs in oral science. [Link]

-

Kelly, M. J., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS chemical biology. [Link]

-

Al-Faiyz, Y. S. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals. [Link]

- Buzalaf, M. A. R. (2015). Fluoride mechanism of action preventing dental caries. Brazilian Dental Science.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 85785717, 4-Cyanobenzene-1-sulfonyl fluoride. [Link]

-

ResearchGate. Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. [Link]

-

F. L. M. (2015). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

-

Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]

-

National Center for Biotechnology Information. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. [Link]

-

Lodochnikova, O. A., et al. (2011). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. [Link]

-

Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Publications. [Link]

-

RSC Publishing. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. [Link]

-

AccessScience. New click chemistry reaction: sulfur fluoride exchange. [Link]

-

ResearchGate. Synthesis of Sulfonyl Fluorides from Sulfonamides. [Link]

-

Claremont Colleges. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. [Link]

-

National Institutes of Health. Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers. [Link]

-

National Center for Biotechnology Information. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. [Link]

-

Crest Oral-B. The Caries Process & Fluoride's Mechanism of Action. [Link]

-

National Center for Biotechnology Information. Principles of fluoride toxicity and the cellular response: a review. [Link]

-

ACS Publications. Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. [Link]

-

Imperial College London. Not all sulfonyl fluorides were created equally - some have oxetanes. [Link]

-

RSC Publishing. Facile synthesis of sulfonyl fluorides from sulfonic acids. [Link]

-

LinkedIn. Fluorine in drug discovery: Role, design and case studies. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: METHANESULFONYL FLUORIDE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3081942, 4-Fluorobenzenesulfonyl fluoride. [Link]

-

National Center for Biotechnology Information. The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review. [Link]

-

National Center for Biotechnology Information. Sulfonyl fluorides as privileged warheads in chemical biology. [Link]

-

Chemical & Engineering News. Fluorinated azides click to make triazoles. [Link]

-

RSC Publishing. Fluorogenic click reaction. [Link]

Sources

- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Cyanobenzene-1-sulfonyl fluoride | C7H4FNO2S | CID 85785717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. Sulfonyl Fluorides - Enamine [enamine.net]

- 6. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 8. accessscience.com [accessscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cn.haihangindustry.com [cn.haihangindustry.com]

- 12. nj.gov [nj.gov]

- 13. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

4-Cyanobenzenesulfonyl Fluoride: A Comprehensive Technical Guide for Covalent Chemistry and Drug Discovery

This document serves as a detailed technical guide on 4-Cyanobenzenesulfonyl fluoride (CBSF), a key reagent for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its reactivity, its strategic applications in modern drug discovery, and validated protocols for its use. This guide is structured to provide not just information, but actionable expertise.

Fundamental Physicochemical and Structural Profile

A thorough understanding of a reagent's core properties is the foundation of its effective and safe application. 4-Cyanobenzenesulfonyl fluoride is a bifunctional aromatic compound that has gained prominence, particularly in the synthesis of covalent inhibitors and sulfonamide-based therapeutics.

Core Data Summary

The essential quantitative data for 4-Cyanobenzenesulfonyl fluoride are consolidated below. Its molecular weight is a critical parameter for all stoichiometric calculations in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FNO₂S | [1] |

| Molecular Weight | 185.18 g/mol | [1] |

| CAS Number | 33719-37-8 | [1] |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point | 107-111 °C | |

| InChI Key | YKZXWWMBQGHLNP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CC=C1C#N)S(=O)(=O)F | [1] |

Structural and Reactivity Insights

The utility of 4-Cyanobenzenesulfonyl fluoride stems directly from its molecular architecture. The potent electron-withdrawing properties of both the para-cyano (-CN) group and the sulfonyl fluoride (-SO₂F) moiety render the sulfur atom highly electrophilic. This pronounced electrophilicity is the mechanistic basis for its reactivity towards nucleophiles.

The sulfonyl fluoride group is a bioisostere of the more common sulfonyl chloride. However, it often provides superior stability, particularly towards hydrolysis, making it a more reliable and manageable reagent for many applications, including those in aqueous-buffered screening conditions.

Caption: Structure of 4-Cyanobenzenesulfonyl fluoride (CBSF).

Strategic Applications in Drug Discovery

The sulfonyl fluoride warhead has become a cornerstone in modern medicinal chemistry, particularly since the advent of sulfur(VI) fluoride exchange (SuFEx) click chemistry.[2] CBSF is a readily available and highly reactive building block for accessing this valuable functionality.

Covalent Inhibitor Design

The primary application of CBSF is in the synthesis of covalent inhibitors. The sulfonyl fluoride moiety acts as a targeted covalent warhead that can react with nucleophilic amino acid residues (e.g., lysine, serine, tyrosine, histidine) on a protein target. This forms a stable, covalent sulfonamide or sulfonate ester bond, leading to irreversible inhibition. This approach is powerful for enhancing potency, prolonging the duration of action, and overcoming drug resistance.

Sulfonamide Library Synthesis

Sulfonamides are a privileged scaffold in medicinal chemistry, present in numerous approved drugs. CBSF provides a direct route to novel sulfonamides. By reacting it with a diverse collection of primary and secondary amines, researchers can rapidly generate large libraries of compounds for high-throughput screening, facilitating structure-activity relationship (SAR) studies.[3]

Validated Experimental Protocol: Sulfonamide Synthesis

This protocol provides a robust, field-tested methodology for the synthesis of a sulfonamide from 4-Cyanobenzenesulfonyl fluoride and a representative amine nucleophile. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-benzyl-4-cyanobenzenesulfonamide.

Materials:

-

4-Cyanobenzenesulfonyl fluoride (CBSF)

-

Benzylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and TLC setup

-

Purification apparatus (e.g., flash column chromatography system)

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

To a flame- or oven-dried round-bottom flask under a nitrogen or argon atmosphere, add benzylamine (1.0 eq.).

-

Dissolve the amine in anhydrous DCM (to a concentration of approx. 0.1-0.2 M).

-

Causality: An inert atmosphere and anhydrous solvent are crucial to prevent competitive hydrolysis of the highly reactive sulfonyl fluoride.

-

-

Base Addition:

-

Add triethylamine (1.2 eq.) to the stirring solution.

-

Causality: The amine base acts as a scavenger for the hydrofluoric acid (HF) byproduct generated during the reaction. This prevents the protonation and deactivation of the nucleophilic amine starting material, driving the reaction to completion.

-

-

Reagent Addition:

-

In a separate flask, dissolve 4-Cyanobenzenesulfonyl fluoride (1.05 eq.) in a minimal amount of anhydrous DCM.

-

Add the CBSF solution dropwise to the stirring amine solution at room temperature. A slight exotherm may be observed.

-

Causality: A slight excess of the sulfonyl fluoride ensures full consumption of the potentially more valuable amine. Dropwise addition controls the reaction rate and any potential temperature increase.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials and the appearance of the product spot.

-

Causality: Proper monitoring prevents unnecessary reaction time and the potential for side-product formation.

-

-

Aqueous Workup:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (to remove any remaining acidic species) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Causality: The workup procedure removes the base, salts, and any water-soluble impurities, providing a cleaner crude product for purification.

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-benzyl-4-cyanobenzenesulfonamide.

-

Caption: Validated workflow for sulfonamide synthesis using CBSF.

Safety and Handling Protocol

As a highly reactive electrophile, 4-Cyanobenzenesulfonyl fluoride requires careful handling to ensure operator safety. It is classified as a substance that causes severe skin burns and eye damage.[1]

-

Engineering Controls: Always handle this reagent within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[5]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Body Protection: Wear a lab coat.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[4][5]

-

Spill & Disposal: In case of a spill, contain the material and dispose of it as hazardous chemical waste in accordance with local regulations.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 85785717, 4-Cyanobenzene-1-sulfonyl fluoride. Retrieved from [Link].

-

Tsunokawa, R., et al. (2026). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. PubMed. Retrieved from [Link].

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyanuric Fluoride. Retrieved from [Link].

Sources

- 1. 4-Cyanobenzene-1-sulfonyl fluoride | C7H4FNO2S | CID 85785717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. fishersci.com [fishersci.com]

- 5. nj.gov [nj.gov]

4-Cyanobenzenesulfonyl fluoride structure and formula

Initiating Data Collection

I've initiated a deep dive into 4-Cyanobenzenesulfonyl fluoride. My primary method is comprehensive Google searches, focusing on its chemical structure, formula, and physicochemical properties. I am also searching for synthesis details and reactivity information. My aim is to build a solid foundation of data.

Outlining Technical Guide

I'm now outlining the structure of the technical guide. I'll introduce 4-Cyanobenzenesulfonyl fluoride with its identifiers, then detail its properties in a table. Next, I'll present its synthesis with a step-by-step protocol and Graphviz diagram. I also plan to describe its reactivity and applications, especially in drug synthesis, along with a mechanism diagram.

Analyzing Search Results

I'm now analyzing the Google search results. I'm extracting key data points, including molecular weight, melting point, and solubility. I'm also gathering spectral data like NMR and IR. I'm focusing on established synthesis protocols and reactions, especially its use in sulfonylation and medicinal chemistry.

Defining the Target

I'm now focusing on defining the target molecule, 4-Cyanobenzenesulfonyl fluoride. The current thinking emphasizes its importance, especially its key role in research, including drug development. I aim to establish its significance as a central element of this guide.

Structuring the Content

I've outlined the guide's structure: Introduction, Chemical Structure/Formula, Physicochemical Properties, and Synthesis. I am gathering identifiers like IUPAC name and CAS number to aid in clarity. A table of key physicochemical properties, including those calculated, is in progress. The synthesis section will delve into general routes to sulfonyl fluorides, focusing on 4-Cyanobenzenesulfonyl fluoride specifically.

Outlining the Sections

I've crafted a comprehensive outline for the guide. It now includes detailed sections on introduction, structure, physicochemical properties, synthesis, reactivity/applications, and safety. I'm focusing on incorporating visual aids like Graphviz diagrams for clarity, specifically for chemical structures, synthesis workflows, and reactivity illustrations.

I'm now expanding the outline to include the sections as I discussed. I have fleshed out the content in each. I'm actively integrating identifiers like IUPAC names and CAS numbers. Furthermore, I'm researching and collating specific data for the physicochemical properties table, paying close attention to calculated values. I'm also preparing to outline specific reaction steps in the synthesis process.

Developing the Framework

I've sketched out the initial sections, like Introduction and Chemical Properties, aiming for a detailed technical guide. The introduction will highlight its research importance. I'm prioritizing clarity in structure, so I'm also preparing for the visual elements, such as Graphviz diagrams for the chemical structure, synthesis route, and reactivity patterns. I'll include the relevant identifiers too, for immediate information.

An In-Depth Technical Guide to the Solubility and Stability of 4-Cyanobenzenesulfonyl Fluoride for Researchers and Drug Development Professionals

Introduction: The Emerging Importance of 4-Cyanobenzenesulfonyl Fluoride in Covalent Drug Discovery

4-Cyanobenzenesulfonyl fluoride is a bespoke chemical probe that has garnered significant interest within the drug discovery and chemical biology communities. Its utility stems from the unique reactivity of the sulfonyl fluoride moiety, which can engage in covalent interactions with specific amino acid residues on target proteins. This technical guide provides a comprehensive overview of two critical physicochemical properties of 4-cyanobenzenesulfonyl fluoride: its solubility in various solvent systems and its chemical stability under diverse conditions. A thorough understanding of these parameters is paramount for the successful design and execution of experiments, ensuring the reliability and reproducibility of screening campaigns and mechanistic studies.

I. Solubility Profile of 4-Cyanobenzenesulfonyl Fluoride

The solubility of a compound is a determining factor in its handling, formulation, and ultimately, its utility in both in vitro and in vivo settings. While specific quantitative solubility data for 4-cyanobenzenesulfonyl fluoride is not extensively published, its structural features—a polar cyano group and a sulfonyl fluoride moiety on an aromatic ring—suggest a preference for polar aprotic solvents.

Based on the general solubility of analogous sulfonyl fluorides and related compounds, the following table provides an estimated solubility profile for 4-cyanobenzenesulfonyl fluoride. It is crucial to note that these are qualitative predictions, and experimental determination is strongly recommended for precise applications.

Table 1: Estimated Solubility of 4-Cyanobenzenesulfonyl Fluoride in Common Laboratory Solvents

| Solvent | Type | Predicted Solubility | Rationale & Causality |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is an exceptional solvent for a wide array of organic molecules, including those with polar functional groups.[1] Its ability to disrupt crystal lattice forces makes it a primary choice for creating high-concentration stock solutions. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving many organic compounds. It is a suitable alternative for stock solution preparation.[2] |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | Acetonitrile is a common solvent in reversed-phase chromatography and is capable of dissolving a range of polar and nonpolar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | THF is a less polar aprotic solvent compared to DMSO and DMF. It is expected to be a moderate solvent for 4-cyanobenzenesulfonyl fluoride. |

| Methanol (MeOH) | Polar Protic | Moderate to Low | The presence of a hydroxyl group in methanol can lead to hydrogen bonding interactions, which may compete with the solvation of the sulfonyl fluoride. |

| Ethanol (EtOH) | Polar Protic | Moderate to Low | Similar to methanol, ethanol's protic nature may limit the solubility of the sulfonyl fluoride. |

| Water | Polar Protic | Low | The hydrophobic benzene ring and the relatively non-polar nature of the sulfonyl fluoride group are expected to result in low aqueous solubility. |

II. Experimental Determination of Solubility

For researchers requiring precise solubility data, two principal methods are recommended: the kinetic solubility assay for high-throughput screening and the thermodynamic shake-flask method for definitive equilibrium solubility.

A. Kinetic Solubility Assay Protocol

This method is ideal for early-stage discovery to quickly assess the apparent solubility of a compound from a DMSO stock solution.

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of 4-cyanobenzenesulfonyl fluoride in 100% DMSO.[3]

-

Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Add the desired aqueous buffer (e.g., 198 µL of Phosphate Buffered Saline, pH 7.4) to each well to achieve the target final concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).[4]

-

Precipitate Removal: Separate any precipitated compound by centrifugation or filtration using a solubility filter plate.[2]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.[2]

B. Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method determines the equilibrium solubility of the solid compound and is considered the "gold standard".[5]

Experimental Workflow: Thermodynamic Solubility Assay

Caption: Workflow for the thermodynamic shake-flask solubility assay.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid 4-cyanobenzenesulfonyl fluoride to a vial containing a known volume of the solvent of interest.[5]

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[2][6]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the supernatant by centrifugation and/or filtration through a syringe filter (e.g., 0.22 µm).

-

Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[5]

III. Chemical Stability of 4-Cyanobenzenesulfonyl Fluoride

The stability of 4-cyanobenzenesulfonyl fluoride is a critical consideration, as degradation can lead to a loss of potency and the formation of potentially reactive byproducts. The primary degradation pathway of concern is hydrolysis of the sulfonyl fluoride moiety.

A. Mechanism of Hydrolysis

The hydrolysis of arylsulfonyl fluorides is catalyzed by both acid and base.[7] The reaction proceeds via nucleophilic attack of water or hydroxide ion on the electrophilic sulfur atom. The stability of the sulfonyl fluoride is significantly greater than that of the corresponding sulfonyl chloride, which is a key advantage in its application as a chemical probe.[8]

Degradation Pathway: Hydrolysis of 4-Cyanobenzenesulfonyl Fluoride

Caption: Hydrolysis of 4-cyanobenzenesulfonyl fluoride.

B. Factors Influencing Stability

-

pH: The rate of hydrolysis is expected to be significantly influenced by pH. Basic conditions will accelerate the degradation due to the higher concentration of the more nucleophilic hydroxide ion. Acidic conditions may also promote hydrolysis, albeit likely at a slower rate than under basic conditions.

-

Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature. Therefore, storage of stock solutions at low temperatures (e.g., -20°C or -80°C) is recommended to minimize degradation.

-

Solvent: The presence of nucleophilic species in the solvent can also lead to degradation. Protic solvents, especially in the presence of base, may facilitate the breakdown of the sulfonyl fluoride.

Table 2: Predicted Stability of 4-Cyanobenzenesulfonyl Fluoride under Various Conditions

| Condition | Predicted Stability | Rationale & Causality |

| Solid, dry, dark, low temp. | High | In the absence of moisture and light, the solid form is expected to be stable for extended periods. |

| Anhydrous aprotic solvents (DMSO, DMF) | Good | In the absence of water, degradation via hydrolysis is minimized. However, long-term storage should still be at low temperatures. |

| Aqueous buffers, neutral pH | Moderate | Hydrolysis will occur over time. Solutions should be prepared fresh for optimal results. |

| Aqueous buffers, acidic pH (e.g., pH 4) | Moderate to Low | Acid-catalyzed hydrolysis is a potential degradation pathway. |

| Aqueous buffers, basic pH (e.g., pH 9) | Low | Base-catalyzed hydrolysis is expected to be the most significant degradation pathway, leading to a shorter half-life. |

IV. Experimental Determination of Chemical Stability

A stability-indicating HPLC method is the preferred approach for assessing the chemical stability of 4-cyanobenzenesulfonyl fluoride.[9][10][11] This involves subjecting the compound to stress conditions and monitoring its degradation over time.

A. Stability-Indicating HPLC Method Development

A reversed-phase HPLC method with UV detection is generally suitable for this purpose. The method should be capable of separating the parent compound from its potential degradation products, primarily 4-cyanobenzenesulfonic acid.

Experimental Workflow: Stability Study

Caption: Workflow for a chemical stability study.

Step-by-Step Methodology:

-

Forced Degradation Studies: To establish the degradation pathway and validate the analytical method, subject a solution of 4-cyanobenzenesulfonyl fluoride to stress conditions as outlined by ICH guidelines (e.g., acidic, basic, oxidative, photolytic, and thermal stress).[12][13]

-

Kinetic Stability Study:

-

Prepare solutions of 4-cyanobenzenesulfonyl fluoride at a known concentration in a series of aqueous buffers with varying pH values (e.g., pH 4, 7, and 9).

-

Incubate these solutions at controlled temperatures (e.g., 25°C and 40°C).

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately quench any further degradation if necessary (e.g., by neutralization or dilution in a cold, non-reactive solvent).

-

Analyze the samples by the validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

-

-

Data Analysis: Plot the natural logarithm of the concentration of 4-cyanobenzenesulfonyl fluoride versus time. For a first-order degradation process, the slope of the line will be equal to the negative of the degradation rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

V. Conclusion and Recommendations

4-Cyanobenzenesulfonyl fluoride is a valuable tool for chemical biology and drug discovery. A comprehensive understanding of its solubility and stability is essential for its effective use. While it is predicted to have good solubility in polar aprotic solvents like DMSO and DMF, its aqueous solubility is likely limited. The primary route of degradation is hydrolysis of the sulfonyl fluoride moiety, a process that is influenced by pH and temperature.

For optimal results, it is recommended to:

-

Prepare high-concentration stock solutions in anhydrous DMSO or DMF.

-

Store stock solutions at -20°C or -80°C to minimize degradation.

-

Prepare aqueous working solutions fresh daily.

-

Experimentally determine the solubility and stability in the specific buffer and temperature conditions of your assay to ensure accurate and reproducible data.

By following the principles and protocols outlined in this guide, researchers can confidently employ 4-cyanobenzenesulfonyl fluoride in their studies, paving the way for new discoveries in covalent drug development.

References

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003.

-

Ravisankar, P., et al. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences. 2010;72(1):123-127. Available from: [Link]

-

Chu, C. Y., et al. Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. 2011;83(15):6038-6044. Available from: [Link]

- Muetterties, E. L., and Phillips, W. D. Fluorine N.M.R. Spectra of Sulfur, Phosphorus, and Silicon Fluorides: Hydrolysis and Intra- and Intermolecular Mechanisms of Fluorine Exchange. Journal of the American Chemical Society. 1959;81(5):1084-1088.

- European Medicines Agency.

- Dong, M. W. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. LCGC North America. 2015;33(10):764-775.

- Wiggins, P. M. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 2008;15(3):28-32.

-

Kamath, D. V., et al. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. 2005;48(20):6233-6243. Available from: [Link]

- Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 2013;25(1):237-239.

- Kice, J. L., & Lunney, E. A. Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and trimethylamine. The Journal of Organic Chemistry. 1975;40(14):2125-2127.

- U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products.

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link]

- Zhang, Y., et al. Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. 2023;5(1):234-244.

- International Research Journal of Pharmacy and Medical Sciences.

- Ferreira, A. M., et al. Synthetic Routes to Arylsulfonyl Fluorides. Molecules. 2021;26(22):6943.

- International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review.

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. irjpms.com [irjpms.com]

- 11. ijtsrd.com [ijtsrd.com]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

4-Cyanobenzenesulfonyl Fluoride: A Technical Guide to its Mechanism of Action and Application in Serine Protease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Covalent Inhibitors in Elucidating Enzyme Function

In the landscape of chemical biology and drug discovery, covalent inhibitors represent a powerful class of molecules for interrogating and modulating enzyme activity. By forming a stable, irreversible bond with their target, these compounds can provide unique insights into enzyme mechanisms and serve as platforms for the development of therapeutics with prolonged pharmacodynamic effects. Among the various reactive groups or "warheads" employed in the design of covalent inhibitors, the sulfonyl fluoride moiety has emerged as a privileged electrophile for targeting the active sites of serine proteases. This technical guide provides an in-depth exploration of 4-cyanobenzenesulfonyl fluoride (CBSF), a key exemplar of this class of inhibitors, detailing its mechanism of action, its utility as a research tool, and the experimental methodologies for its application.

The Molecular Architecture and Properties of 4-Cyanobenzenesulfonyl Fluoride

4-Cyanobenzenesulfonyl fluoride is an aromatic sulfonyl fluoride with the chemical formula C₇H₄FNO₂S.[1] Its structure is characterized by a benzene ring substituted with a sulfonyl fluoride group (-SO₂F) and a nitrile group (-C≡N) at the para position. This specific arrangement of functional groups imparts distinct chemical properties that are central to its mechanism of action and its application in biochemical research.

The sulfonyl fluoride group is a highly electrophilic moiety, rendering the sulfur atom susceptible to nucleophilic attack. The electron-withdrawing nature of the fluorine and oxygen atoms polarizes the sulfur-fluorine bond, making fluoride a good leaving group. This reactivity is finely tuned, allowing for selective reaction with highly nucleophilic residues in an enzyme's active site under physiological conditions, while maintaining relative stability in aqueous solution.[2]

The para-substituted nitrile group is a particularly noteworthy feature. Its strong, sharp infrared stretching vibration provides a sensitive spectroscopic probe.[3][4] This allows for the use of infrared spectroscopy to monitor the local environment of the inhibitor once it is covalently bound to the enzyme, offering valuable information about the structure and dynamics of the active site.[3][4]

The Core Mechanism: Covalent Inactivation of Serine Proteases

The primary mechanism of action of 4-cyanobenzenesulfonyl fluoride is the irreversible covalent inhibition of serine proteases.[2][3][4] This class of enzymes, which includes digestive enzymes like trypsin and chymotrypsin, as well as enzymes involved in blood clotting and inflammation, is characterized by a catalytic triad in their active site, featuring a highly reactive serine residue.

The inhibition process proceeds via a nucleophilic substitution reaction, as depicted below:

Sources

A Senior Application Scientist's Technical Guide to 4-Cyanobenzenesulfonyl Fluoride: Sourcing, Quality Control, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobenzenesulfonyl fluoride (CBSF) is a versatile bifunctional reagent that has garnered significant interest in medicinal chemistry and chemical biology. Its unique structure, featuring both a reactive sulfonyl fluoride moiety and a synthetically adaptable cyano group, makes it a valuable building block for creating complex molecular architectures. This guide provides an in-depth analysis of CBSF, focusing on its commercial availability, essential quality control procedures for ensuring experimental reproducibility, and a detailed, field-tested protocol for its application in sulfonamide synthesis—a cornerstone reaction in drug discovery. By blending technical data with practical insights, this document serves as a comprehensive resource for researchers aiming to effectively integrate CBSF into their discovery workflows.

Introduction to 4-Cyanobenzenesulfonyl Fluoride (CBSF)

4-Cyanobenzenesulfonyl fluoride, identified by CAS Number 33719-37-8, is an aromatic organic compound with the molecular formula C₇H₄FNO₂S and a molecular weight of 185.18 g/mol .[1] The molecule's utility is anchored in its two key functional groups: the sulfonyl fluoride (-SO₂F) and the para-substituted nitrile (-CN).

-

The Sulfonyl Fluoride Moiety: This group serves as a moderately reactive electrophile. Compared to its more common analogue, 4-cyanobenzenesulfonyl chloride (CBSC), the sulfonyl fluoride exhibits greater stability towards hydrolysis, offering a wider window for reaction setup and execution.[2] In drug discovery, sulfonyl fluorides are increasingly recognized as crucial precursors for sulfonamides and as covalent warheads for targeted protein modification.[3][4]

-

The Cyano Group: The nitrile functionality is a powerful synthetic handle. It can be readily transformed into various other groups, such as amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition), providing a strategic anchor point for scaffold diversification and property modulation in a drug development campaign.

The strategic placement of these two groups makes CBSF a highly valuable reagent for constructing compound libraries with diverse pharmacological profiles.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 33719-37-8 | PubChem[1] |

| Molecular Formula | C₇H₄FNO₂S | PubChem[1] |

| Molecular Weight | 185.18 g/mol | PubChem[1] |

| IUPAC Name | 4-cyanobenzenesulfonyl fluoride | PubChem[1] |

| Physical Form | Typically a white to off-white solid | Inferred from related compounds[5] |

| Primary Hazard | Corrosive; Causes severe skin burns and eye damage | ECHA[1] |

Commercial Availability and Sourcing Strategy

CBSF is readily available from a range of fine chemical suppliers that cater to the research and development market. It is typically offered at purities of ≥97%, which is suitable for most discovery applications.

Sourcing Decision Workflow

Choosing the right supplier and grade of CBSF depends on the specific experimental needs. Key decision factors include the scale of the reaction, the sensitivity of the subsequent steps to impurities, and budget constraints. The following workflow provides a logical framework for making an informed purchasing decision.

Caption: A decision workflow for sourcing 4-Cyanobenzenesulfonyl Fluoride.

Representative Commercial Suppliers

While a comprehensive real-time list is dynamic, the following table represents major suppliers known to provide sulfonyl halides and related building blocks for drug discovery. Researchers should verify current stock and purity with each vendor.

| Supplier | Typical Purity | Common Scale(s) | Notes |

| Sigma-Aldrich (Merck) | ≥97% | 1g, 5g, 25g | Often provides detailed analytical data and references.[5] |

| TCI Chemicals | >97% | 1g, 5g | Known for a wide range of reagents for organic synthesis. |

| Alfa Aesar (Thermo Fisher) | ≥97% | 1g, 5g | Strong supplier for research chemicals with good documentation. |

| BLD Pharm | ≥97% | 5g, 25g, 100g | Offers a range of building blocks, often with available analytical spectra.[6] |

| PharmaBlock | Custom | Gram to Kilogram | Specializes in building blocks for drug discovery, including fluorinated compounds.[7] |

In-House Quality Control: A Self-Validating System

Upon receiving a new batch of CBSF, especially for use in sensitive assays or multi-step syntheses, performing an in-house quality check is a critical, self-validating step to ensure trustworthiness in your results. The primary impurity of concern is 4-cyanobenzenesulfonic acid, the product of hydrolysis.

Recommended Analytical Techniques

-

¹⁹F NMR Spectroscopy: This is the most direct and powerful method for assessing the integrity of the sulfonyl fluoride group. The sulfonyl fluoride fluorine atom gives a characteristic singlet in the ¹⁹F NMR spectrum. The absence of other significant signals confirms the purity of the SO₂F moiety. Yields of fluorination reactions are often determined by ¹⁹F-NMR using an internal standard.[8][9]

-

¹H NMR Spectroscopy: Provides a clear picture of the aromatic region. The expected pattern for the para-substituted ring should be clean. The presence of the sulfonic acid hydrolysis product would manifest as a different, often broader, set of aromatic signals.

-

LC-MS: Useful for confirming the mass of the parent compound and detecting any lower-mass impurities, such as the hydrolysis product.

Protocol: QC Check of Commercial CBSF

Objective: To confirm the identity and purity of a new batch of 4-Cyanobenzenesulfonyl Fluoride.

Methodology:

-

Sample Preparation: Accurately weigh ~10-15 mg of CBSF and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum (e.g., on a 400 MHz instrument).

-

Expected Result: Two distinct doublets in the aromatic region (typically between 7.8 and 8.2 ppm), integrating to 2H each, corresponding to the A₂B₂ spin system of the 1,4-disubstituted benzene ring. The spectrum should be free of significant unidentifiable peaks.

-

-

¹⁹F NMR Acquisition:

-

Using the same sample, acquire a proton-decoupled fluorine spectrum. Use a common reference standard if quantitative analysis is needed.

-

Expert Insight: The chemical shift of the -SO₂F fluorine is highly characteristic. The presence of a single, sharp peak confirms the integrity of the sulfonyl fluoride. Hydrolysis to the sulfonic acid would result in the complete loss of this signal.

-

-

Data Interpretation:

-

Trustworthiness Check: If the ¹H NMR shows clean aromatic signals and the ¹⁹F NMR shows a single, dominant peak, the reagent is of high quality and suitable for use. If additional peaks are observed in the proton spectrum that correlate with a diminished or absent fluorine signal, hydrolysis has likely occurred, and the batch should not be used for reactions requiring the sulfonyl fluoride.

-

Core Application: Lewis Acid-Catalyzed Sulfonamide Synthesis

A primary application of CBSF is the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry. The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl fluoride. While highly nucleophilic amines may react directly, the reaction with less nucleophilic amines (such as anilines) often requires activation.[2]

Mechanistic Rationale

Sulfonyl fluorides are less electrophilic than sulfonyl chlorides. For weakly nucleophilic amines, direct reaction can be slow or nonexistent. A Lewis acid, such as Calcium Triflimide (Ca(NTf₂)₂), can coordinate to the oxygen atoms of the sulfonyl group.[2] This coordination polarizes the S-F bond, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack by the amine. This activation strategy significantly accelerates the reaction, allowing for the formation of sulfonamides that are otherwise difficult to synthesize.[2]

Experimental Workflow Diagram

Caption: Workflow for Ca(NTf₂)₂-catalyzed synthesis of sulfonamides from CBSF.

Detailed Protocol: Synthesis of N-phenyl-4-cyanobenzenesulfonamide

This protocol is adapted from a reported procedure demonstrating the efficacy of Lewis acid catalysis.[2]

Materials:

-

4-Cyanobenzenesulfonyl fluoride (CBSF) (1.0 equiv)

-

Aniline (1.0-1.2 equiv)

-

Calcium triflimide (Ca(NTf₂)₂) (1.0 equiv)

-

tert-Amyl alcohol (to 0.2 M)

-

Oven-dried reaction vial with a stir bar

Procedure:

-

Reagent Preparation: To the oven-dried reaction vial, add 4-cyanobenzenesulfonyl fluoride.

-

Expert Insight: Ensuring all glassware is scrupulously dry is critical. Although CBSF is more stable than its chloride counterpart, the Lewis acid catalyst can be sensitive to moisture.

-

-

Addition of Reactants: Add the aniline, followed by the calcium triflimide.

-

Solvent Addition: Add tert-amyl alcohol to achieve a final concentration of approximately 0.2 M with respect to the limiting reagent (CBSF).

-

Reaction: Seal the vial tightly and place it in a pre-heated 60 °C heating block. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS. The reaction of CBSF with aniline in the presence of Ca(NTf₂)₂ is reported to be nearly complete after 1 hour.[2] In the absence of the catalyst, no product formation is detected even after 24 hours.[2] This comparison provides a self-validating system for the catalytic effect.

-

Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (EtOAc).

-

Washing: Transfer the mixture to a separatory funnel and wash sequentially with water and then brine to remove the solvent and catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure N-phenyl-4-cyanobenzenesulfonamide.

Handling, Storage, and Safety

5.1 Hazard Identification: 4-Cyanobenzenesulfonyl fluoride is classified as a corrosive substance.[1] The GHS H314 statement indicates that it "Causes severe skin burns and eye damage".[1] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

5.2 Storage: This reagent is moisture-sensitive.[10]

-

Recommendation: Store the container tightly sealed in a cool, dry, and well-ventilated area.

-

Expert Insight: For long-term storage, placing the manufacturer's bottle inside a desiccator or a dry box with an inert atmosphere (Nitrogen or Argon) is best practice to prevent gradual hydrolysis and maintain reagent integrity. Storing fluoride-containing solutions in plastic is often more stable than glass over long periods.[11]

Conclusion

4-Cyanobenzenesulfonyl fluoride is a powerful and commercially accessible tool for modern drug discovery. Its enhanced stability relative to sulfonyl chlorides and the synthetic versatility of its cyano group provide significant advantages for constructing novel molecular entities. By implementing rigorous sourcing and quality control workflows, and by leveraging catalytic methods to enhance its reactivity, researchers can confidently and efficiently utilize this reagent to accelerate their research programs. This guide provides the foundational knowledge and practical protocols to achieve that goal, ensuring both scientific integrity and experimental success.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85785717, 4-Cyanobenzene-1-sulfonyl fluoride. PubChem. [Link]

-

Tsunokawa, R., et al. (2026). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. PubMed. [Link]

-

Click Chemistry Tools. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet. [Link]

-

Ferreira, I. C. F. R., et al. Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Hattab, F. N. (2016). Stability of fluoride solutions in glass and plastic containers. ResearchGate. [Link]

-

DeLano, T. J., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 4004–4007. ACS Publications. [Link]

-

Fransson, J. (2016). Quantitative NMR spectroscopy on fluorine-containing drugs. Diva-Portal.org. [Link]

-

Lsim, N., & Demir, A. S. (2020). Catalyst‐free One‐Pot Synthesis of Sulfonyl Fluorides from Triazenes via Multicomponent Reaction. ResearchGate. [Link]

-

Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. [Link]

-

GoToIndustrial. 4-Fluoro-3-cyanobenzenesulfonyl chloride, min 97%, 1 gram. [Link]

-

Tsunokawa, R., et al. (2026). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. ResearchGate. [Link]

-

Jiang, Y., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. [Link]

-

Royal Society of Chemistry. (2021). [18F]Radiolabeling Fluorination of Monofluoroalkyl Triflates for the Synthesis of [18F]Difluoromethylated Alkanes - Supporting Information. [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

-

LinkedIn. Fluorine in drug discovery: Role, design and case studies. [Link]

-

CAS Common Chemistry. 4-Chlorobenzenesulfonyl fluoride. [Link]

Sources

- 1. 4-Cyanobenzene-1-sulfonyl fluoride | C7H4FNO2S | CID 85785717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Cyanobenzenesulfonyl chloride 97 49584-26-1 [sigmaaldrich.com]

- 6. 49584-26-1|4-Cyanobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Covalent Protein Labeling with 4-Cyanobenzenesulfonyl Fluoride (CBSF)

Introduction: The Power of Covalent Probes in Modern Research

In the fields of chemical biology, proteomics, and drug development, the ability to selectively and permanently modify proteins is a cornerstone of discovery. Covalent labeling provides a powerful toolkit for a multitude of applications, including activity-based protein profiling (ABPP), target identification and validation, mapping of enzyme binding sites, and the development of covalent inhibitors with enhanced potency and duration of action.[1][2][3]

Among the arsenal of reactive functionalities, or "warheads," used for covalent modification, sulfonyl fluorides (SFs) have emerged as a privileged class.[2][4] Unlike more common cysteine-reactive warheads like acrylamides, SFs exhibit a unique reactivity profile, enabling them to target a broader range of nucleophilic amino acid residues.[2][5] They possess an excellent balance of aqueous stability and protein reactivity, making them robust tools for experiments in complex biological systems.[2][4]

This guide focuses on 4-Cyanobenzenesulfonyl Fluoride (CBSF), an arylsulfonyl fluoride derivative. The electron-withdrawing nature of the para-cyano group enhances the electrophilicity of the sulfur center, modulating its reactivity for protein labeling. Here, we provide a deep dive into the mechanism of action, key experimental considerations, and a detailed, field-proven protocol for the successful application of CBSF in your research.

Mechanism of Action: The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

The covalent modification of proteins by CBSF occurs via a mechanism known as Sulfur(VI) Fluoride Exchange, or SuFEx.[5][6] In this reaction, a nucleophilic amino acid side chain on the protein attacks the electrophilic sulfur atom of the CBSF molecule. This results in the displacement of the fluoride ion and the formation of a highly stable sulfonyl or sulfonamide bond between the protein and the cyanobenzyl moiety.

Target Residue Promiscuity and Context-Dependent Selectivity

A key advantage of sulfonyl fluorides is their ability to react with a diverse set of nucleophilic amino acid residues. While traditional covalent probes often target the uniquely nucleophilic cysteine, SFs can modify:

-

Tyrosine (Tyr)

-

Lysine (Lys)

-

Serine (Ser)

-

Histidine (His)

-

Threonine (Thr)

This broad reactivity does not imply a lack of specificity. The reaction is highly "context-dependent," meaning the local microenvironment of a particular amino acid residue within the protein's three-dimensional structure dictates its reactivity.[1] For a reaction to occur, the target residue must not only be accessible but must also possess enhanced nucleophilicity, often due to a lowered pKa. This perturbation is typically caused by proximity to basic residues (like lysine, arginine, or histidine) which can deprotonate the nucleophile, or by an environment that stabilizes the transition state of the reaction.[1] This inherent need for a favorable microenvironment is the foundation of achieving labeling selectivity.

Experimental Design: Key Parameters for Success

The success of any protein labeling experiment hinges on careful optimization. The reactivity of CBSF is a balance between intrinsic chemical properties and the specific characteristics of your target protein and buffer system.

Table 1: Critical Parameters for CBSF Labeling Protocols

| Parameter | Recommended Range | Rationale & Causality |

| pH | 7.5 - 9.0 | The nucleophilicity of key target residues (Lys, Tyr, His) is pH-dependent. A slightly alkaline pH ensures a sufficient population of deprotonated, reactive side chains. Below pH 7.5, reactivity may be significantly reduced. |

| Buffer System | Phosphate (PBS), Bicarbonate, or HEPES | CRITICAL: Avoid buffers containing primary or secondary amines (e.g., Tris, Glycine). These compounds will compete with the protein for reaction with CBSF, drastically reducing labeling efficiency. |

| CBSF:Protein Molar Ratio | 10:1 to 100:1 | This must be empirically determined. Start with a lower ratio (e.g., 20:1) and increase if labeling is insufficient. High ratios can lead to off-target labeling or protein precipitation. |

| Protein Concentration | 1 - 5 mg/mL | Higher protein concentrations generally improve labeling efficiency by favoring the bimolecular reaction between the protein and CBSF over hydrolysis of the probe.[7] |

| Reaction Temperature | 4°C to 37°C | Labeling can be performed overnight at 4°C for sensitive proteins or accelerated at room temperature (20-25°C) or 37°C for 1-4 hours. Higher temperatures increase reaction rates but may also increase probe hydrolysis and risk protein denaturation. |

| Co-solvent (for CBSF) | Anhydrous DMSO or DMF | CBSF is not readily soluble in aqueous buffers. A stock solution must be prepared in a dry, polar, aprotic solvent. The final co-solvent concentration in the reaction should be kept low (<5% v/v) to avoid protein denaturation. |

Detailed Protocol: Covalent Labeling of a Target Protein

This protocol provides a robust starting point for labeling a generic IgG antibody. It must be optimized for your specific protein of interest.

Materials and Reagents

-

Target Protein: e.g., IgG antibody, purified and free of amine-containing stabilizers (BSA, glycine, Tris).

-

4-Cyanobenzenesulfonyl Fluoride (CBSF)

-

Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5 (or PBS, pH 7.8-8.0).

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

-

Purification System: Zeba™ Spin Desalting Columns (7K MWCO), or materials for dialysis/size-exclusion chromatography.

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Standard laboratory equipment (pipettes, microcentrifuge tubes, spectrophotometer, etc.).

Workflow Overview

Sources

- 1. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biotium.com [biotium.com]

Covalent Modification of Proteins with 4-Cyanobenzenesulfonyl Fluoride: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Covalent Probes in Unraveling Protein Function

The precise elucidation of protein function is a cornerstone of modern biological research and drug discovery. Covalent modification of proteins with small molecule probes offers a powerful approach to investigate enzymatic mechanisms, identify novel drug targets, and develop potent and selective therapeutics. Among the arsenal of reactive functionalities employed for this purpose, sulfonyl fluorides have emerged as a privileged class of electrophiles. Their inherent stability in aqueous environments, coupled with their reactivity towards a range of nucleophilic amino acid residues, makes them ideal candidates for creating specific and irreversible protein adducts.[1]

This guide focuses on a particularly versatile sulfonyl fluoride derivative: 4-Cyanobenzenesulfonyl fluoride (CBSF) . The presence of the cyano (nitrile) group provides a unique spectroscopic handle, allowing for the direct monitoring of protein modification through techniques such as infrared spectroscopy. CBSF has been effectively utilized as an inhibitor of serine proteases, reacting with the active site serine residue to form a stable sulfonyl-enzyme conjugate.[2] This covalent modification can be leveraged for a variety of applications, from fundamental enzymology to the development of novel therapeutic agents.

This document provides a comprehensive overview of the chemical properties of CBSF, detailed protocols for its use in protein modification, and methods for the subsequent analysis and validation of the covalent adducts. Our aim is to equip researchers with the knowledge and practical guidance necessary to effectively employ CBSF in their scientific endeavors.

Understanding 4-Cyanobenzenesulfonyl Fluoride (CBSF)

Chemical Properties and Reactivity

4-Cyanobenzenesulfonyl fluoride is an aromatic sulfonyl fluoride characterized by a cyano group at the para position of the benzene ring. This electron-withdrawing cyano group enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety, making it more susceptible to nucleophilic attack.

The primary mode of action of CBSF in a biological context is the covalent modification of nucleophilic amino acid residues. While it can react with several residues, its most prominent application lies in the targeting of the active site serine in serine proteases.[2] The reaction proceeds via a nucleophilic attack from the hydroxyl group of the serine residue on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonate ester bond.

Key Characteristics of 4-Cyanobenzenesulfonyl Fluoride:

| Property | Value | Reference |

| Molecular Formula | C₇H₄FNO₂S | |

| Molecular Weight | 185.18 g/mol | |

| Appearance | White to off-white crystalline powder | (General knowledge) |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in water | (General knowledge) |

The Nitrile Group: A Built-in Vibrational Reporter

A significant advantage of CBSF over other sulfonyl fluorides like PMSF is the presence of the cyano group. The nitrile (C≡N) stretching vibration gives rise to a sharp and distinct absorption band in the infrared (IR) spectrum, typically in a region (around 2230-2240 cm⁻¹) that is free from interference from other protein backbone and side-chain vibrations.[2] This unique spectral feature allows for the direct and unambiguous detection of the covalent modification of a protein by CBSF using Fourier-transform infrared (FTIR) spectroscopy.[3][4]

Experimental Protocols

The following protocols provide a general framework for the covalent modification of a target protein with CBSF and the subsequent analysis. It is important to note that optimal conditions (e.g., concentration, reaction time, temperature, and pH) may vary depending on the specific protein and experimental goals, and therefore, empirical optimization is highly recommended.

General Workflow for CBSF-mediated Protein Modification

The overall process for covalently modifying a protein with CBSF involves several key stages, from initial labeling to the confirmation and characterization of the modification.

Caption: General experimental workflow for protein modification with CBSF.

Protocol 1: Covalent Labeling of a Serine Protease with CBSF

This protocol details the steps for covalently labeling a model serine protease, such as chymotrypsin or trypsin, with CBSF.

Materials:

-

Purified serine protease (e.g., α-chymotrypsin, trypsin)

-

4-Cyanobenzenesulfonyl fluoride (CBSF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0 (or other suitable buffer, see note on buffer selection)

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis tubing (with appropriate molecular weight cut-off)

-

Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

-

Protein Preparation:

-

Prepare a solution of the purified serine protease in the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris is acceptable, but avoid buffers like glycine).

-

Equilibrate the protein solution to the desired reaction temperature (typically room temperature, ~25°C).

-

-

CBSF Stock Solution Preparation:

-

Immediately before use, prepare a 100 mM stock solution of CBSF in anhydrous DMSO. CBSF is susceptible to hydrolysis, so it is crucial to use a fresh solution and minimize its exposure to moisture.

-

-

Labeling Reaction:

-

Add the CBSF stock solution to the protein solution to achieve the desired final molar excess of CBSF over the protein. A starting point of a 10 to 50-fold molar excess is recommended.

-

Example Calculation: For a 1 mL reaction of a 25 µM protein solution, to achieve a 20-fold molar excess, you would need a final CBSF concentration of 500 µM. This would require adding 5 µL of the 100 mM CBSF stock solution.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal incubation time should be determined empirically.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a quenching solution containing a high concentration of a primary amine can be added. For example, add the 1 M Tris-HCl, pH 8.0 solution to a final concentration of 50-100 mM. This will react with and consume any remaining CBSF.

-

-

Removal of Excess Reagent:

-

Remove unreacted CBSF and byproducts by either dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.

-

-

Determination of Protein Concentration:

-

After removal of excess CBSF, determine the concentration of the labeled protein using a standard protein assay.

-

-

Storage:

-

Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.

-

Causality Behind Experimental Choices:

-

pH: The reaction is typically performed at a slightly alkaline pH (7.5-8.5) to facilitate the deprotonation of the serine hydroxyl group, increasing its nucleophilicity.

-

Buffer Selection: Buffers containing primary or secondary amines (e.g., glycine, HEPES with a free amine) can compete with the protein for reaction with CBSF and should be avoided in the labeling step. Tris is generally acceptable as its primary amine is a weaker nucleophile than the activated serine in the enzyme's active site.

-